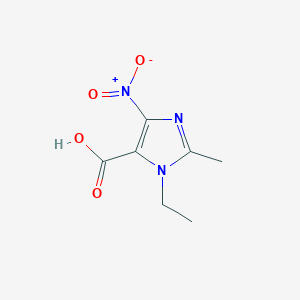

1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 2, a nitro group at position 4, and a carboxylic acid group at position 5. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed:

Oxidation: Formation of 1-ethyl-2-methyl-4-amino-1H-imidazole-5-carboxylic acid.

Reduction: Formation of 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-methanol.

Substitution: Formation of various substituted imidazole derivatives depending on the substituents used.

Aplicaciones Científicas De Investigación

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mecanismo De Acción

The mechanism of action of 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparación Con Compuestos Similares

2-Methyl-4-nitroimidazole: Shares the nitro and methyl groups but lacks the ethyl and carboxylic acid groups.

1-Carboxymethylmetronidazole: Contains a carboxymethyl group instead of the ethyl and carboxylic acid groups.

Uniqueness: 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a methyl group, a nitro group, and a carboxylic acid group makes it a versatile compound for various applications.

Actividad Biológica

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by an ethyl group at position 1, a methyl group at position 2, a nitro group at position 4, and a carboxylic acid group at position 5, makes it of significant interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C6H9N3O4 with a molecular weight of approximately 171.15 g/mol. The compound exhibits properties typical of imidazoles, including the ability to form hydrogen bonds and engage in various chemical reactions.

The biological activity of this compound is primarily attributed to its nitro and carboxylic acid groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth and potentially serving as a scaffold for developing new antimicrobial agents .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown inhibitory effects against various viruses, including orthopoxviruses. The structure-function relationship suggests that modifications in the substituents can significantly affect antiviral potency and selectivity .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and interaction with specific cellular pathways.

Data Table: Biological Activity Overview

| Activity Type | Target Pathogens/Cells | IC50/Selectivity Index | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacteria | Not specified | Cell wall synthesis inhibition |

| Antiviral | Orthopoxviruses | IC50 = 0.45 μM (high activity) | Inhibition of viral replication |

| Anticancer | Cancer cell lines | Not specified | Induction of apoptosis |

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several imidazole derivatives, including this compound, against the Vaccinia virus. The compound demonstrated significant antiviral activity with an IC50 value indicating effective inhibition .

Case Study 2: Antimicrobial Screening

In another investigation, the compound was screened against a panel of bacterial strains. Results showed a marked inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Propiedades

IUPAC Name |

3-ethyl-2-methyl-5-nitroimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-9-4(2)8-6(10(13)14)5(9)7(11)12/h3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHPUUXKSYAIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=C1C(=O)O)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24813231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.